![molecular formula C13H16BF3O4 B3006825 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol CAS No. 2621939-53-3](/img/structure/B3006825.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
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Overview
Description
This compound is a boronic ester, which are commonly used in organic synthesis due to their ability to form carbon-carbon bonds . The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the reactivity of the compound.
Molecular Structure Analysis
The compound contains a boron atom, which is likely tetrahedral in shape due to the presence of the dioxaborolane group. The phenol group is likely to be planar .Chemical Reactions Analysis
Boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The trifluoromethoxy group could potentially leave as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the boronic ester and trifluoromethoxy groups. For example, the compound is likely to be solid at room temperature .Scientific Research Applications
Comprehensive Analysis of EN300-7465209 Applications: EN300-7465209, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol, is a compound that falls under the category of boronic acids and esters. While specific applications for EN300-7465209 are not readily available, we can infer potential applications based on the general uses of boronic acids and esters. Here’s a detailed analysis focusing on six unique applications:
Organic Synthesis Reagents and Catalysts
Boronic acids and esters are widely used as reagents and catalysts in organic synthesis. They are stable, safe to handle, and considered green compounds due to their low toxicity and environmental impact .
Suzuki Cross-Coupling Reactions
These compounds are indispensable in Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling process used to form carbon-carbon bonds .
Drug Delivery Systems
Boronic acids can selectively bond with diols to form boronic esters, which can be utilized in drug delivery systems due to their selective bonding capabilities .
Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases leads to their utility in various sensing applications, including homogeneous assays or heterogeneous detection .
Dynamic Cross-links in Polymers
Boronic acid-based linkages are known for their quick exchange kinetics, making them suitable for application in various polymer systems .
Protective Groups in Carbohydrate Chemistry
Protection of carbohydrate-derived diols as cyclic boronic esters facilitates the synthesis of complex carbohydrates and derivatives .
Future Directions
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLYXLHXKQUQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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